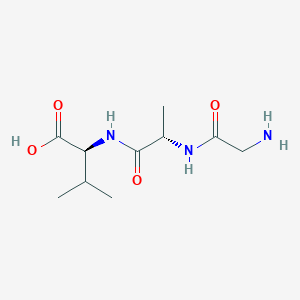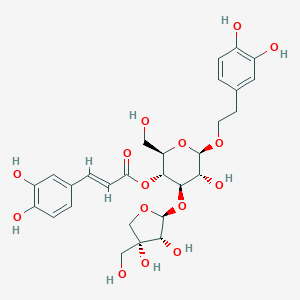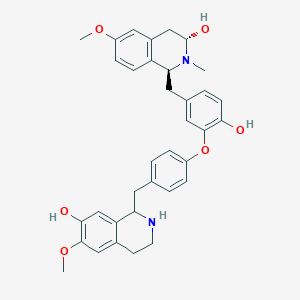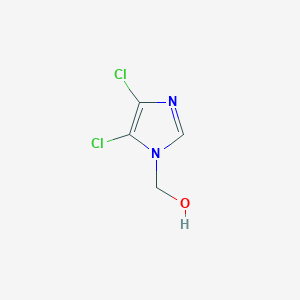
2-(4-Propylphenoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction : 2-(4-Propylphenoxy)ethanamine is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications.
Synthesis Analysis :
- A novel synthetic route for 2-(4-Propylphenoxy)ethanamine derivatives has been developed using 2-nitrochlorobenzene as the starting material, which involves several steps like O-alkylation, reduction, diazotization, acidolysis, etherification, and condensation (Luo et al., 2008).
Molecular Structure Analysis :
- The molecular conformation and structure of 2-phenoxy ethylamine, a related compound, have been investigated using mass-selected resonant two-photon ionisation (R2PI), coupled with infrared ion-dip spectroscopy and ab initio calculations (Macleod & Simons, 2004).
Chemical Reactions and Properties :
- The thermal decomposition of related compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) has been analyzed in detail, which provides insights into the decomposition mechanisms pertinent to similar compounds (Altarawneh & Dlugogorski, 2014).
- The formation of tetraarylethanes and phenylisochroman-3-ones through C-C and C-H bond cleavages in reactions of related phenolic compounds with aryl bromides in the presence of palladium catalysts is documented (Wakui et al., 2004).
Physical Properties Analysis :
- While specific studies on 2-(4-Propylphenoxy)ethanamine's physical properties are not directly available, related compounds such as 2-phenoxy ethylamine have been studied for their molecular conformation and bound water molecule interactions, which can provide indirect insights (Macleod & Simons, 2004).
Chemical Properties Analysis :
- The reaction of 2-(4-Propylphenoxy)ethanamine with other compounds and the formation of different derivatives, like its interaction with palladium catalysts and aryl bromides, reveals its chemical reactivity and the possibility of forming complex molecules (Wakui et al., 2004).
Aplicaciones Científicas De Investigación
Analytical Characterization and Identification
- Identification of Psychoactive Compounds : A study focused on identifying a new class of thermolabile psychoactive compounds, including various NBOH analogs, through gas chromatography-mass spectrometry after chemical derivatization. This research is significant for forensic analysis and the understanding of psychoactive substance properties (Lum et al., 2020).
Synthetic Routes and Chemical Analysis
- Novel Synthetic Routes : Research on the development of novel synthetic routes for key intermediates in pharmaceuticals illustrates the compound's utility in drug synthesis. For example, a study detailed a new method to synthesize 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a critical intermediate for Silodosin, showcasing the chemical versatility and potential applications in medication development (Luo et al., 2008).
Pharmacological and Toxicological Analysis
- Neurochemical Pharmacology : The study of psychoactive substituted N-benzylphenethylamines provided insights into their mechanisms of action as high potency agonists at 5-HT2A receptors. This research aids in understanding the pharmacological effects of similar compounds on serotonin receptors and potential implications for therapeutic use (Eshleman et al., 2018).
Environmental and Biological Applications
- Bioremediation Studies : The role of enzymes in the bioremediation of environmental pollutants, such as Bisphenol A, using advanced techniques like reverse micelles systems, highlights the potential environmental applications of related compounds. This research underscores the importance of chemical compounds in environmental science and pollution control (Chhaya & Gupte, 2013).
Molecular Docking and Computational Studies
- Computational Analysis for COVID-19 : A study employing molecular docking and in vitro analyses of synthesized Schiff bases from similar compounds proposed their potential activity against COVID-19. This showcases the application of computational chemistry in drug discovery and the fight against pandemics (S. G et al., 2023).
Propiedades
IUPAC Name |
2-(4-propylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHYWKBTXTLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427974 |
Source


|
| Record name | 2-(4-propylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)ethanamine | |
CAS RN |
120351-95-3 |
Source


|
| Record name | 2-(4-propylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)


![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)